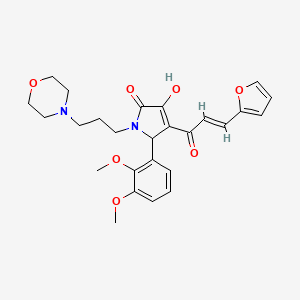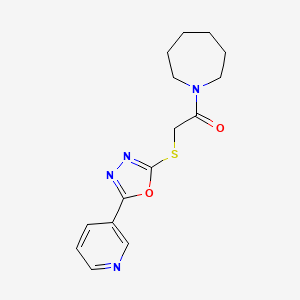
7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its diverse biological activities and has been a subject of extensive research in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one typically involves the following steps:
Cyclization: The formation of the quinoxaline ring system can be accomplished through cyclization reactions involving appropriate precursors such as o-phenylenediamine and 1,2-dicarbonyl compounds.
Substitution: The pyrrolidine group is introduced via nucleophilic substitution reactions, where the nitroquinoxaline intermediate reacts with pyrrolidine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Pyrrolidine, various nucleophiles.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Quinoxalines: Formed through nucleophilic substitution reactions.
科学的研究の応用
7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. This compound may also inhibit certain enzymes or receptors, contributing to its biological effects.
類似化合物との比較
Similar Compounds
6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one: Known for its applications in hypoxia-selective fluorescence imaging.
1,2,4-Benzothiadiazine-1,1-dioxide: Exhibits various pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one is unique due to its specific quinoxaline core structure combined with a nitro and pyrrolidine group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
877825-76-8 |
|---|---|
分子式 |
C12H12N4O3 |
分子量 |
260.253 |
IUPAC名 |
7-nitro-3-pyrrolidin-1-yl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H12N4O3/c17-12-11(15-5-1-2-6-15)13-9-4-3-8(16(18)19)7-10(9)14-12/h3-4,7H,1-2,5-6H2,(H,14,17) |
InChIキー |
LXXAGVDGBLIDTC-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)
![3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2952992.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B2952993.png)
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenylbutanamide](/img/structure/B2952994.png)
![N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2952996.png)



![6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2953005.png)


